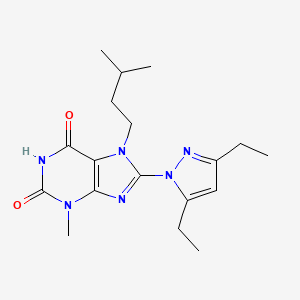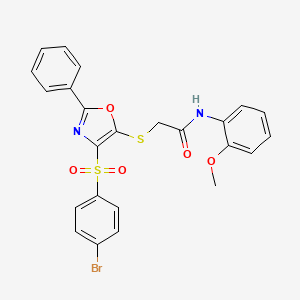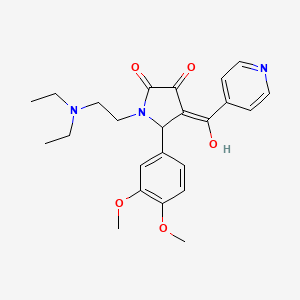
N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride” is a chemical compound with the formula C10H15N3O2S・2HCl . It has a molecular weight of 314.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15N3O2S・2HCl . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .Scientific Research Applications
Anticancer Activity
N-(Piperidin-4-yl)pyridine-3-sulfonamide derivatives have been synthesized and evaluated for their potential anticancer activity. A study by Szafrański and Sławiński (2015) found that certain sulfonamide derivatives exhibited good activity and selectivity towards leukemia, colon cancer, and melanoma, highlighting their potential in cancer treatment (Szafrański & Sławiński, 2015).
Carbonic Anhydrase Inhibitors
Heterocyclic 4-substituted pyridine-3-sulfonamide derivatives have been investigated as inhibitors of the carbonic anhydrase enzyme, which plays a role in various physiological processes including tumor growth. These compounds showed inhibition against different human isoforms of the enzyme, suggesting their utility in treating diseases like cancer and glaucoma (Sławiński, Szafrański, Vullo, & Supuran, 2013).
Antimicrobial Activity
Compounds containing the N-(Piperidin-4-yl)pyridine-3-sulfonamide moiety have also been synthesized and tested for their antimicrobial efficacy. Vinaya et al. (2009) demonstrated that derivatives of this compound showed significant potent antimicrobial activities, which could be valuable in addressing plant pathogens affecting crops like tomatoes (Vinaya et al., 2009).
Safety and Hazards
The safety data sheet for “N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride” indicates that it may pose certain hazards. If inhaled or if it comes into contact with skin, eyes, or if swallowed, medical attention may be required . It is recommended to avoid contact with skin and eyes, and to keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
N-piperidin-4-ylpyridine-3-sulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c14-16(15,10-2-1-5-12-8-10)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11,13H,3-4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNBAJLFVRBWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)


![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)
